1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
1,3,3,5-tetramethylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8-5-10(2,3)7-11(4,6-8)9(12)13/h8H,5-7H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHNMLGTSQGZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C(=O)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,3,3,5-Tetramethylcyclohexane-1-carboxylic Acid
Abstract
1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid is a saturated monocarboxylic acid characterized by a highly substituted and sterically hindered cyclohexane framework. Due to its specific substitution pattern, direct experimental data for this compound is scarce in publicly available literature. This technical guide, therefore, provides a comprehensive overview of its predicted chemical and physical properties, synthesized from foundational chemical principles and data from closely related structural analogs. We will explore its molecular structure, propose a viable synthetic pathway, predict its spectroscopic signatures (NMR, IR, MS), and discuss its expected chemical reactivity, with particular emphasis on the influence of steric hindrance. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who may encounter or seek to utilize sterically encumbered cycloaliphatic carboxylic acids.
Molecular Structure and Stereochemistry
The core of the title compound is a cyclohexane ring bearing four methyl groups and one carboxylic acid group. The substitution pattern is as follows: a carboxylic acid and a methyl group at position 1, a gem-dimethyl group at position 3, and a single methyl group at position 5.
The presence of a stereocenter at the C5 position means that 1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid can exist as a pair of enantiomers: (5R) and (5S). The cyclohexane ring will adopt a chair conformation to minimize steric strain. The relative orientation of the substituents (axial vs. equatorial) will dictate the most stable conformer for each stereoisomer. It is anticipated that the bulky carboxylic acid group at C1 and the methyl group at C5 will preferentially occupy equatorial positions to minimize 1,3-diaxial interactions.
Caption: General structure of 1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid.
Proposed Synthetic Pathway
A logical and robust method for the synthesis of this tertiary carboxylic acid would be the carboxylation of a Grignard reagent. This well-established transformation is suitable for creating sterically hindered carboxylic acids.
The proposed workflow involves two main steps:
-
Halogenation of the Parent Hydrocarbon : The starting material, 1,1,3,5-tetramethylcyclohexane, would first be subjected to free-radical halogenation (e.g., bromination with N-bromosuccinimide) to selectively install a halogen at the tertiary C1 position, yielding 1-bromo-1,3,3,5-tetramethylcyclohexane.
-
Grignard Formation and Carboxylation : The resulting alkyl halide is then treated with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent. This organometallic intermediate is subsequently quenched with solid carbon dioxide (dry ice), followed by an acidic workup to yield the final carboxylic acid product.
Caption: Proposed synthetic workflow for the target carboxylic acid.
Predicted Spectroscopic and Physical Properties
The following spectroscopic data are predicted based on the analysis of structural analogs and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are expected to be complex due to the number of methyl groups and the diastereotopic nature of the methylene protons on the cyclohexane ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| -COOH | 10.0 - 12.0 (s, 1H) | ~180-185 | Carboxylic acid proton, broad singlet. Quaternary carboxyl carbon. |
| C1-CH₃ | ~1.2 (s, 3H) | ~25 | Methyl group on the quaternary carbon C1. |
| C3-(CH₃)₂ | ~0.9 - 1.0 (two s, 6H) | ~30-35 | Gem-dimethyl groups. May be non-equivalent. Quaternary C3 at ~32 ppm. |
| C5-CH₃ | ~0.85 (d, 3H) | ~22 | Methyl group coupled to the C5 proton. |
| Ring CH₂ | ~1.1 - 1.8 (m) | ~40-50 | Complex multiplets for diastereotopic methylene protons at C2, C4, C6. |
| Ring CH | ~1.9 (m, 1H) | ~30 | Methine proton at C5. |
Note: Predicted shifts are relative to TMS. Actual values may vary based on solvent and stereochemistry.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid functional group.[1][2]
Table 2: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Shape |
|---|---|---|
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Strong, very broad |
| C-H stretch (Alkyl) | 2850 - 2960 | Strong, sharp |
| C=O stretch (Carbonyl) | 1700 - 1725 | Strong, sharp |
| C-O stretch | 1210 - 1320 | Medium |
| O-H bend | 920 - 950 | Medium, broad |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure common to carboxylic acids in the condensed phase.[1]
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) would be observed. The fragmentation pattern is expected to be influenced by the stability of the resulting carbocations and neutral losses.
-
Molecular Ion (M⁺) : Predicted at m/z = 198.16 (for C₁₁H₂₀O₂).
-
Key Fragmentation Pathways :
-
Loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 153.
-
Loss of water (-H₂O, 18 Da) from the molecular ion, especially under chemical ionization conditions.
-
Alpha-cleavage: fragmentation of the C-C bonds adjacent to the carbonyl group.
-
Cleavage of the cyclohexane ring, leading to a complex pattern in the lower mass region.
-
Predicted Chemical Reactivity
The reactivity of 1,3,3,5-tetramethylcyclohexane-1-carboxylic acid is primarily dictated by the carboxylic acid group. However, the significant steric hindrance imposed by the adjacent methyl groups at C1 and the gem-dimethyl group at C3 is expected to dramatically influence its reaction rates and equilibrium positions.
Reactions of the Carboxyl Group
Standard transformations of carboxylic acids, such as esterification, amide formation, and reduction, will likely require specialized, highly reactive reagents or forcing conditions to overcome the steric hindrance around the carbonyl carbon.[3]
-
Esterification : Fischer esterification with simple alcohols under acid catalysis is expected to be extremely slow. More effective methods would involve the use of highly reactive alkylating agents (e.g., diazomethane) or activation of the carboxylic acid. Activation could be achieved by converting it to an acid chloride (e.g., with thionyl chloride or oxalyl chloride) or by using coupling agents like dicyclohexylcarbodiimide (DCC).
-
Amide Formation : Direct condensation with amines is unfeasible. Similar to esterification, the acid must be activated first. The use of robust peptide coupling reagents or conversion to an acid chloride would be necessary. Even then, reactions with sterically hindered amines would be challenging.[2][4]
-
Reduction : Reduction to the corresponding primary alcohol (1,3,3,5-tetramethylcyclohexyl)methanol can be accomplished with strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). These reagents are powerful enough to reduce even sterically hindered carboxylic acids.
Caption: Key transformations of the sterically hindered carboxylic acid.
Decarboxylation
Decarboxylative reactions, such as the Hunsdiecker reaction (conversion to an alkyl halide), may be feasible. Recent methods for the decarboxylative bromination of sterically hindered acids using hypervalent iodine reagents could also be applicable.[5]
Potential Applications
While no specific applications for this compound have been documented, its structure suggests potential utility in several areas of chemical research:
-
Drug Development : The bulky, lipophilic tetramethylcyclohexane moiety could serve as a valuable scaffold in medicinal chemistry to enhance metabolic stability or modulate receptor binding of a pharmacophore.
-
Materials Science : As a monomer or additive, it could be used to introduce bulky, rigid structures into polymers, potentially altering their thermal and mechanical properties.
-
Mechanistic Studies : It serves as an excellent model compound for studying the effects of extreme steric hindrance on the reactivity of the carboxylic acid group.
Conclusion
1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid represents a sterically demanding molecular architecture. Although direct experimental characterization is lacking, a robust profile of its chemical properties can be confidently predicted through the analysis of related structures and fundamental principles. Its synthesis is achievable via standard organometallic routes, and its spectroscopic properties can be anticipated with reasonable accuracy. The compound's reactivity is defined by a sterically encumbered carboxyl group, necessitating potent reagents for its transformation. This guide provides a foundational understanding for scientists interested in the synthesis or application of this and other highly substituted cycloalkane derivatives.
References
- Relative Reactivities of Activated Carboxylic Acids in Amide-Forming Reactions Employed for the Synthesis of Tetraphenylporphyrin Libraries. (n.d.). Sciforum.
- CIS,CIS,CIS-1,3,5-TRIMETHYLCYCLOHEXANE(1795-27-3) 13C NMR spectrum. (n.d.). ChemicalBook.
- 3,3,5,5-tetramethylcyclohexane-1-carboxylic acid | 1254119-78-2. (n.d.). Sigma-Aldrich.
- IR: carboxylic acids. (n.d.). University of Calgary.
- (1S,2S,3R,4R)-1,2,3,4-tetramethylcyclohexane. (n.d.). PubChem.
- 1,2,3,4-Tetramethylcyclohexane. (n.d.). PubChem.
- Cyclohexane, 1,1,3,5-tetramethyl-, trans-. (n.d.). NIST Chemistry WebBook.
- Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. (2020).
- 3,3,5,5-TETRAMETHYLCYCLOHEXANONE(14376-79-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- 1,1,3-TRIMETHYLCYCLOHEXANE(3073-66-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986.
- A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. (n.d.). Organic Chemistry Portal.
- 1,1,3,5-Tetramethylcyclohexane. (n.d.). PubChem.
- Cyclohexane, 1,1,3,5-tetramethyl-, cis-. (n.d.). NIST Chemistry WebBook.
Sources
Validation & Comparative
Technical Guide: IR Spectroscopy Profiling of Hindered Cyclohexane Carboxylic Acids
Executive Summary
In drug discovery, cyclohexane carboxylic acid derivatives are critical bioisosteres for phenyl rings, offering improved metabolic stability and solubility. However, their conformational rigidity—often enforced by steric hindrance (e.g., gem-dimethyl substitution or axial positioning)—drastically alters their physicochemical behavior.
This guide provides a rigorous analysis of the Infrared (IR) spectral signatures of hindered cyclohexane carboxylic acids. Unlike standard aliphatic acids, hindered variants often resist dimerization, leading to distinct carbonyl (
Theoretical Framework: The "Steric Wedge" Effect
The primary diagnostic value in IR spectroscopy for these molecules lies in the Hydrogen Bond (H-bond) Equilibrium .
Standard carboxylic acids exist predominantly as centrosymmetric cyclic dimers in the solid state and concentrated solution, characterized by a lowered
Mechanistic Pathway
The following diagram illustrates how steric parameters dictate the spectral output.
Figure 1: The "Steric Wedge" mechanism. Steric hindrance disrupts H-bonding, favoring the monomeric state and shifting absorption to higher wavenumbers.
Comparative Analysis: Spectral Fingerprints
The following data compares the three critical scenarios encountered in structural analysis.
The Baseline vs. The Hindered
Scenario: Comparing a standard unhindered acid (Cyclohexanecarboxylic acid) against an
| Feature | Unhindered (Equatorial/Free) | Hindered ( | Mechanistic Cause |
| 1705 – 1715 cm⁻¹ (Strong) | 1700 – 1720 cm⁻¹ (Split/Broad) | Hindered acids often struggle to form perfect cyclic dimers; may form linear polymers or distorted dimers. | |
| Shifts to ~1750 cm⁻¹ slowly | 1750 – 1760 cm⁻¹ (Dominant) | Sterics destabilize the dimer equilibrium constant ( | |
| 3300–2500 cm⁻¹ (Very Broad) | 3500–3550 cm⁻¹ (Sharp spike) | Appearance of "free" non-bonded OH due to steric prevention of H-bonding. |
Conformational Isomers: The cis/trans 4-tert-Butyl System
The tert-butyl group locks the cyclohexane ring. This system is the gold standard for distinguishing Axial vs. Equatorial COOH.
-
Trans-isomer: COOH is Equatorial (Unhindered).
-
Cis-isomer: COOH is Axial (Hindered by 1,3-diaxial interactions).
Diagnostic Rule: The Axial (cis) carbonyl stretch often appears at a higher frequency (1-5 cm⁻¹ shift) compared to the Equatorial (trans) in the monomeric state, due to the "Field Effect" (through-space electrostatic repulsion) and slight bond angle compression. However, in the solid state, the Axial isomer shows a more chaotic H-bond network, often resulting in a broader, less defined dimer peak.
Experimental Protocol: The Dilution Validation
To conclusively prove that a spectral shift is due to steric hindrance (intramolecular/steric) rather than concentration effects (intermolecular), you must perform a Dilution Study .
Methodology
Objective: Distinguish between H-bonded dimers and sterically isolated monomers.
Reagents:
-
Solvent: Carbon Tetrachloride (
) or Carbon Disulfide ( ). Note: These are non-polar and non-H-bonding. Chloroform ( ) is acceptable but can H-bond with the solute. -
Cell: NaCl or KBr liquid cell (Path length 0.1 mm to 1.0 mm).
Workflow:
Figure 2: Step-by-step dilution protocol to validate steric hindrance. Hindered acids will show a persistent monomer peak (Result 2) or a rapid shift to monomer (Result 1) compared to unhindered controls.
Data Interpretation[1][2][3]
-
Unhindered Control: At 0.1 M, the spectrum is dominated by the dimer (~1710 cm⁻¹). As you dilute to 0.001 M, the 1710 band disappears and the 1760 band grows.
-
Hindered Target: Even at 0.1 M, a distinct shoulder or peak at ~1750-1760 cm⁻¹ (Monomer) is visible. Upon dilution, the dimer peak collapses much faster than in the control.
Critical Application: The Gem-Dimethyl Effect
In drug development, adding a gem-dimethyl group (e.g., 1-methylcyclohexanecarboxylic acid) is a strategy to block metabolic sites.
-
Observation: The IR spectrum of 1-methylcyclohexanecarboxylic acid often shows a "split" carbonyl peak in the solid state.
-
Reasoning: The methyl group forces the COOH group to rotate out of the optimal plane for dimerization.
-
Result: You observe both a distorted dimer (broad, ~1700 cm⁻¹) and a trapped monomer (~1750 cm⁻¹) simultaneously, even in the solid phase. This is a hallmark of steric hindrance.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for monomer/dimer shifts).
-
NIST Mass Spectrometry Data Center. 1-Methylcyclohexanecarboxylic acid IR Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]
- Lloyd, D. R., et al. (1975).
-
PubChem. 4-tert-Butylcyclohexanecarboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid
Search Queries:
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1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid safety data sheet
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handling procedures for 1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid
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personal protective equipment for carboxylic acids
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1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid hazards
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disposal of 1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid
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occupational safety and health guidelines for handling carboxylic acids
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NIOSH recommendations for handling organic acids
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ECHA guidance on 1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid
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glove compatibility chart for carboxylic acids
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respiratory protection for handling corrosive solids
Information Gathered:
From the search results, I have gathered the following key information:
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Chemical Identity and Hazards:
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The target compound is 3,3,5,5-tetramethylcyclohexane-1-carboxylic acid (CAS No. 1254119-78-2).
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It is a powder at room temperature.
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Hazard statements (H-statements) associated with it are H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).
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The signal word is "Danger".
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This aligns with the general hazards of carboxylic acids, which can be corrosive and irritants. Carboxylic acids may also be flammable or combustible.
-
-
Personal Protective Equipment (PPE) Recommendations:
-
Eye and Face Protection: Wear protective gloves/protective clothing/eye protection/face protection. Specifically, for corrosive substances that cause serious eye damage, chemical safety goggles and a face shield are required.
-
Skin and Body Protection: Wear protective gloves and clothing to prevent skin exposure. For corrosive substances, a chemical-resistant apron or lab coat and acid-resistant gloves are recommended. Nitrile or neoprene gloves are often suggested for handling acids.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhaling dust or vapors, respiratory protection is necessary. For irritating dusts or vapors, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors/acid gases) should be used. The need for a respirator should be based on a risk assessment.
-
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Handling and Storage:
-
Handle in a well-ventilated place, preferably in a chemical fume hood to prevent generation of vapor or mist.
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Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Avoid storage in metal cabinets due to the corrosive nature of carboxylic acids.
-
Incompatible with strong oxidizing agents and bases.
-
-
Spill and Emergency Procedures:
-
For spills, absorb the material with an inert absorbent and collect it for disposal.
-
In case of contact, rinse the affected area with plenty of water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention. For skin contact, take off contaminated clothing and rinse the skin with water. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and do not induce vomiting.
-
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Disposal:
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Dispose of contents/container to an approved waste disposal plant.
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Waste is classified as hazardous and should be disposed of in accordance with local, state, and federal regulations.
-
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Authoritative Sources:
-
The search results include links to safety data sheets (SDS) from suppliers like Sigma-Aldrich and Fisher Scientific, which are primary sources of safety information.
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General guidance on handling acids and selecting PPE is available from sources like Lab Manager and Industrial Safety Tips.
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Information on the hazards of similar compounds (e.g., other carboxylic acids and substituted cyclohexanes) provides a basis for a conservative approach to safety.
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Synthesis of Information and Plan for the Response:
I have sufficient information to create the comprehensive guide as requested. The plan is as follows:
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Introduction: Start with an introduction that establishes the context for handling a novel chemical like 1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid in a research and development setting. Emphasize the importance of a proactive safety culture.
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Hazard Identification: Based on the H-statements and the general properties of carboxylic acids, I will detail the specific hazards of the compound (skin irritation, serious eye damage, respiratory irritation, and potential flammability).
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Core Safety Principles: I will structure the main body of the guide around a hierarchy of controls:
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Engineering Controls: Mandate the use of fume hoods and discuss the importance of proper ventilation.
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Administrative Controls: Outline essential safe work practices, including designated work areas, training, and personal hygiene.
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Personal Protective Equipment (PPE): This will be a major section with detailed, specific recommendations for:
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Eye and Face Protection: Specify when to use safety glasses, goggles, and face shields.
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Skin and Body Protection: Discuss the selection of appropriate gloves (nitrile/neoprene), lab coats, and footwear.
-
Respiratory Protection: Explain when a respirator is needed and the appropriate type.
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A summary table will be created for easy reference.
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Procedural Guidance:
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Step-by-step operational plans: I will create a workflow for PPE selection and a workflow for chemical waste disposal.
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Diagrams: I will use Graphviz (DOT language) to create clear diagrams for these workflows as requested.
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Spill and Emergency Procedures: Provide clear, actionable steps for handling both minor and major spills.
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Disposal Plan: Detail the requirements for proper waste segregation, labeling, and disposal through a licensed vendor.
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References: Compile a numbered list of all authoritative sources used, with titles, sources, and clickable URLs.
The tone will be that of a Senior Application Scientist, providing not just instructions but also the reasoning behind them to build trust and expertise. The content will be structured logically to provide immediate and essential safety information. All requirements from the prompt will be addressed. I will now proceed with generating the response.An expert guide to the safe handling and disposal of 1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid, focusing on personal protective equipment and operational protocols for laboratory professionals.
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical compounds are daily realities. The safe management of these substances is paramount to protecting the health of researchers and ensuring the integrity of experimental outcomes. This guide provides a comprehensive operational plan for the safe handling of 1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a framework for thinking about chemical safety that is both rigorous and practical.
Hazard Identification and Risk Assessment: Understanding the Compound
1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid is a solid, crystalline compound. While comprehensive toxicological data for this specific molecule is not widely available, its chemical structure—a carboxylic acid functional group on a substituted cyclohexane backbone—provides clear indicators of its potential hazards. The primary hazards associated with this compound are:
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Serious Eye Damage (H318): The carboxylic acid moiety makes this compound potentially corrosive to the eyes, capable of causing irreversible damage.
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Skin Irritation (H315): Like many carboxylic acids, it can cause skin irritation upon contact.[1]
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Respiratory Irritation (H335): As a fine powder, the dust can be inhaled and cause irritation to the respiratory tract.
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Combustibility: While not highly flammable, as an organic compound, it is combustible and should be kept away from ignition sources.[2]
A thorough risk assessment is the first step in any safe handling procedure. This involves considering not only the intrinsic hazards of the chemical but also the nature of the experimental work being conducted (e.g., quantities used, potential for aerosolization, and reaction conditions).
The Hierarchy of Controls: A Multi-Layered Safety Approach
Before relying on PPE, we must implement a hierarchy of controls to minimize exposure risk. PPE is the last line of defense, not the first.
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Engineering Controls: These are the most effective controls as they involve physically isolating the hazard from the worker.
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Chemical Fume Hood: All weighing, handling, and mixing of 1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood will contain any dust or vapors, preventing inhalation.
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Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
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Administrative Controls: These are work practices and procedures that reduce the likelihood of exposure.
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Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all experiments involving this compound.
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Designated Areas: Clearly label and designate specific areas in the lab for the storage and handling of this chemical.
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Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.
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Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling 1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid. The selection of specific items should be guided by your risk assessment.
Eye and Face Protection
Given the risk of serious eye damage, eye protection is critical.
-
Chemical Splash Goggles: These are required at all times when handling the compound, whether in solid or solution form. They provide a seal around the eyes, offering protection from splashes and dust.
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Face Shield: A face shield must be worn in addition to chemical splash goggles when there is a significant risk of splashing, such as when transferring solutions or working with larger quantities.
Skin and Body Protection
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Gloves: The choice of glove material is crucial.
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Recommended: Nitrile or neoprene gloves provide good resistance to a wide range of chemicals, including carboxylic acids.[3][4]
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Glove Thickness: A standard nitrile examination glove is sufficient for handling small quantities. For tasks with a higher risk of exposure or when handling larger quantities, consider thicker, chemical-resistant gloves.
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Inspection and Disposal: Always inspect gloves for tears or punctures before use. Dispose of gloves immediately after handling the chemical and wash your hands thoroughly.
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Laboratory Coat: A flame-resistant lab coat should be worn and fully fastened. Ensure the sleeves are not rolled up.
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Closed-Toed Shoes: Sturdy, closed-toed shoes are mandatory in the laboratory to protect against spills and dropped objects.[5]
Respiratory Protection
While engineering controls should be the primary means of preventing inhalation, respiratory protection may be necessary in certain situations.
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When Required: A NIOSH-approved respirator with an N95 or P100 particulate filter is required if you are working outside of a fume hood or if there is a potential for significant dust generation that cannot be controlled by other means.
-
Fit Testing: A proper fit test is essential to ensure the respirator provides an effective seal.
Table 1: PPE Selection Guide
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing solid in a fume hood | Chemical Splash Goggles | Nitrile/Neoprene Gloves | Lab Coat | Not typically required |
| Preparing a solution | Chemical Splash Goggles & Face Shield | Nitrile/Neoprene Gloves | Lab Coat | Not typically required |
| Transferring solutions | Chemical Splash Goggles & Face Shield | Nitrile/Neoprene Gloves | Lab Coat | Not typically required |
| Spill clean-up | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile/Neoprene Gloves | Chemical-resistant Apron | N95/P100 Respirator |
Operational and Disposal Plans: A Step-by-Step Guide
A clear, procedural approach to handling and disposal is essential for safety and compliance.
Experimental Workflow
The following diagram illustrates the key steps and decision points in a typical experimental workflow involving 1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid.
Caption: A typical experimental workflow for handling 1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid.
Disposal Plan
Proper disposal is a critical final step.
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Segregation: All waste materials contaminated with 1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid, including gloves, weigh boats, and pipette tips, must be collected in a designated hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Irritant).
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department or a licensed waste disposal contractor.
-
Do Not: Never dispose of this chemical down the drain or in the regular trash.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
